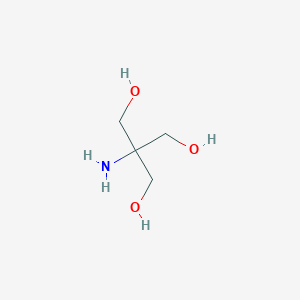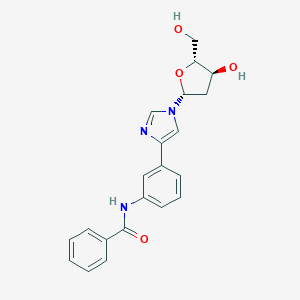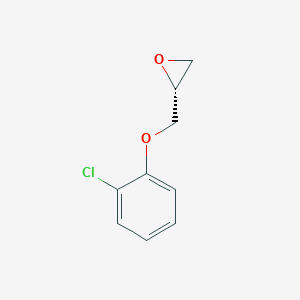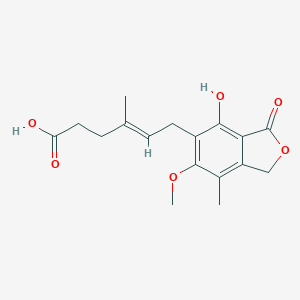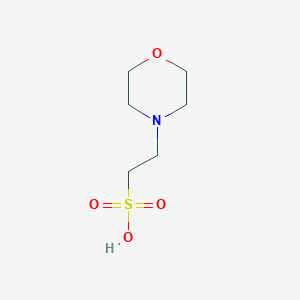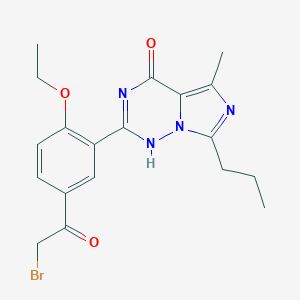![molecular formula C8H11NO2 B142986 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 153400-52-3](/img/structure/B142986.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane ester, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. The compound belongs to the class of tropane alkaloids, which are known for their psychoactive properties. In recent years, researchers have been exploring the synthesis method, mechanism of action, and physiological effects of tropane esters to understand their potential in drug development.
作用機序
The mechanism of action of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves the inhibition of muscarinic acetylcholine receptors. These receptors are involved in the regulation of several physiological processes, including the contraction of smooth muscle, the secretion of glands, and the modulation of neurotransmitter release. By inhibiting these receptors, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect these processes, leading to a range of physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate are complex and varied, depending on the dose and route of administration. Studies have shown that Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect the central nervous system, leading to changes in behavior, cognition, and mood. They can also affect the cardiovascular system, leading to changes in blood pressure and heart rate. Other effects include changes in gastrointestinal motility, respiratory function, and urinary excretion.
実験室実験の利点と制限
One of the main advantages of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in lab experiments is their high binding affinity for muscarinic acetylcholine receptors. This makes them useful tools for studying the role of these receptors in various physiological processes. However, their complex mechanism of action and potential for psychoactive effects can also be a limitation, requiring careful consideration of dose and route of administration.
将来の方向性
The potential applications of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in drug development are vast, and researchers are continuing to explore their potential in various fields. Some possible future directions include the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, as well as the exploration of their potential in pain management and drug addiction. Additionally, researchers are exploring the synthesis of new Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters with improved binding affinity and selectivity for muscarinic acetylcholine receptors, as well as their potential as imaging agents in diagnostic imaging.
合成法
The synthesis of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a complex process that involves several steps. One of the most common methods of synthesis is the reduction of tropinone with sodium borohydride, followed by the esterification of the resulting product with methanol and methanesulfonic acid. The yield of this method is relatively high, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
Tropane esters have been the focus of extensive research due to their potential application in the development of new drugs. Several studies have shown that these compounds have strong binding affinity for muscarinic acetylcholine receptors, which are involved in a range of physiological processes. Researchers have been exploring the potential of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in the treatment of various conditions, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
特性
CAS番号 |
153400-52-3 |
|---|---|
製品名 |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
正規SMILES |
COC(=O)N1C2CCC1C=C2 |
同義語 |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



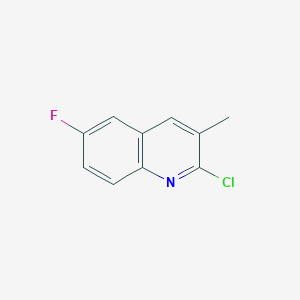
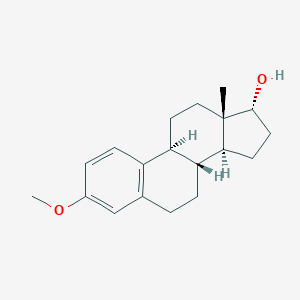
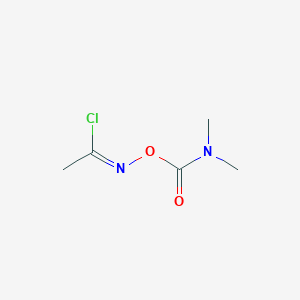
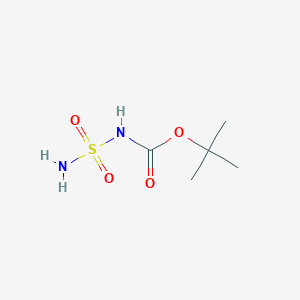
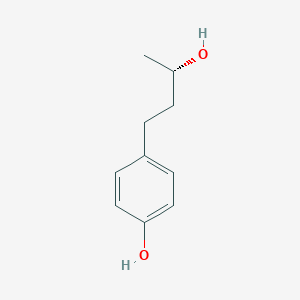
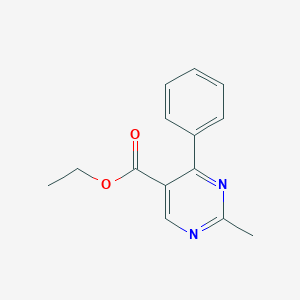
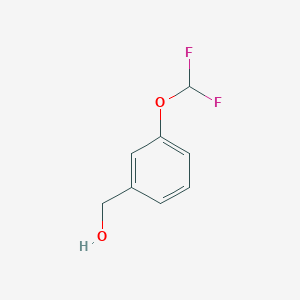
![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
